5-Bromodihydrofuran-2(3H)-one

Description

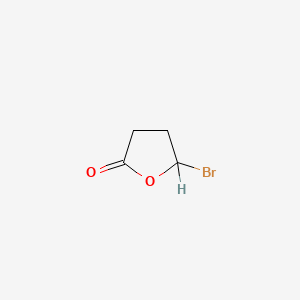

5-Bromodihydrofuran-2(3H)-one is a brominated derivative of dihydrofuran-2(3H)-one, featuring a bromine substituent at the C-5 position of the five-membered lactone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its synthesis, as described by Van Zee and Dragojlovic, involves the bromination of vinylacetic acid in dichloromethane using bromine in a PTFE-sealed tube, yielding the product via a vigorous reaction .

Properties

CAS No. |

94386-29-5 |

|---|---|

Molecular Formula |

C4H5BrO2 |

Molecular Weight |

164.99 g/mol |

IUPAC Name |

5-bromooxolan-2-one |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7-3/h3H,1-2H2 |

InChI Key |

SRXYQTZEGZGPCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Brominated Dihydrofuranone Derivatives

3-Bromo-5-ethyldihydrofuran-2(3H)-one

- Structure : Bromine at C-3 and an ethyl group at C-3.

- Synthesis: Bromination of dihydrofuran-2(3H)-one followed by nucleophilic substitution with thiophenol to yield 5-ethyl-3-(phenylthio)dihydrofuran-2(3H)-one in high yields .

- Reactivity : The C-3 bromine facilitates nucleophilic attack, enabling functionalization at this position.

5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one

- Structure : Fused benzene ring with bromine at C-5 and hydroxyl at C-3.

Comparison :

| Feature | 5-Bromodihydrofuran-2(3H)-one | 3-Bromo-5-ethyl derivative | 5-Bromo-3-hydroxybenzofuranone |

|---|---|---|---|

| Bromine Position | C-5 | C-3 | C-5 (benzofuran system) |

| Key Functional Groups | None | Ethyl (C-5), Thioether | Hydroxyl (C-3) |

| Reactivity | C-5 bromine as leaving group | C-3 bromine for substitution | Limited substitution due to fused ring |

| Applications | Intermediate in synthesis | Thioether formation | Potential pharmaceutical uses |

Aryl-Substituted Furanones

5-(4-Bromophenyl)-3-(R-phenylamino)methylidenefuran-2(3H)-one

- Structure: 4-Bromophenyl group at C-5 and a substituted aminomethylidene group at C-3.

- Synthesis : Three-component reaction involving 5-arylfuran-2(3H)-one, triethyl orthoformate, and heterocyclic amines .

3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one

Comparison :

| Feature | This compound | 5-(4-Bromophenyl) derivative | 3-(4-Bromophenyl) derivative |

|---|---|---|---|

| Substituent Position | C-5 bromine | C-5 bromophenyl | C-3 bromophenyl |

| Electronic Effects | Electron-withdrawing bromine | Extended conjugation with aryl | Dual electronic effects (bromine + hydroxyanilino) |

| Synthetic Utility | Simple substitution reactions | Multicomponent reactions | Tailored for crystallography studies |

Hydroxy- and Alkyl-Substituted Analogs

5-Hydroxybenzofuran-2(3H)-one

- Structure : Hydroxyl group at C-5 on a benzofuran system.

- Properties : Enhanced solubility in polar solvents due to hydrogen bonding .

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

Comparison :

| Feature | This compound | 5-Hydroxybenzofuranone | (S)-5-(Hydroxymethyl) derivative |

|---|---|---|---|

| Functional Group | Bromine | Hydroxyl | Hydroxymethyl (chiral) |

| Reactivity | Electrophilic substitution | Acid-base reactions | Oxidation or protection strategies |

| Biological Relevance | Limited | Antioxidant potential | Enzyme substrate analogs |

Key Research Findings

Synthetic Versatility : this compound’s C-5 bromine enables efficient substitution reactions, distinguishing it from C-3 brominated analogs like 3-bromo-5-ethyldihydrofuran-2(3H)-one, which prioritize functionalization at C-3 .

Steric and Electronic Effects : Aryl-substituted derivatives (e.g., 5-(4-bromophenyl)) exhibit enhanced stability and extended conjugation, making them suitable for drug discovery .

Structural Complexity: Fused-ring systems (e.g., benzofuranones) and chiral centers (e.g., hydroxymethyl derivatives) expand applications in materials science and asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.